molecular formula C7H7BBrFO3 B1371609 3-bromo-2-fluoro-6-methoxyphenylboronic acid CAS No. 1309980-91-3

3-bromo-2-fluoro-6-methoxyphenylboronic acid

Cat. No.: B1371609
CAS No.: 1309980-91-3
M. Wt: 248.84 g/mol
InChI Key: BBNKVONBBPZCIF-UHFFFAOYSA-N
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Description

3-bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a boronic acid derivative that features a bromine, fluorine, and methoxy group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, which aid in the formation of complex organic structures. The nature of these interactions involves the formation of transient complexes that enable the transfer of boron groups, thereby facilitating the synthesis of biologically active molecules .

Cellular Effects

The effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of biologically active molecules. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into organic molecules. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it can influence metabolite levels by altering the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to specific subcellular regions enables it to interact with target biomolecules, thereby modulating their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(3-bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKVONBBPZCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659385
Record name (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-91-3
Record name Boronic acid, B-(3-bromo-2-fluoro-6-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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